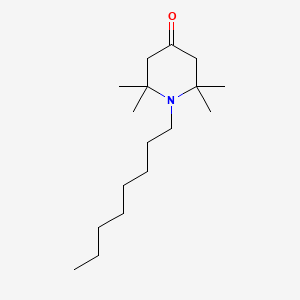
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octyl group at position 1 of the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which significantly influences its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one typically involves the alkylation of 2,2,6,6-tetramethylpiperidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of metal oxide catalysts can enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidines depending on the nature of the substituent introduced.
科学的研究の応用
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one has several applications in scientific research:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial applications.
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one involves its interaction with molecular targets through its sterically hindered nitrogen atom. This steric hindrance reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . The compound can form complexes with metal ions, acting as a ligand in coordination chemistry .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the octyl substituent.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A derivative used as a stable free radical in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is unique due to the presence of the octyl group, which imparts additional steric hindrance and influences its chemical reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
特性
CAS番号 |
52636-80-3 |
|---|---|
分子式 |
C17H33NO |
分子量 |
267.4 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-1-octylpiperidin-4-one |
InChI |
InChI=1S/C17H33NO/c1-6-7-8-9-10-11-12-18-16(2,3)13-15(19)14-17(18,4)5/h6-14H2,1-5H3 |
InChIキー |
LWZHEUCHXKOVGS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(CC(=O)CC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


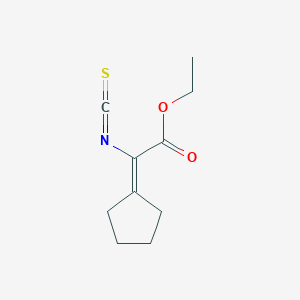


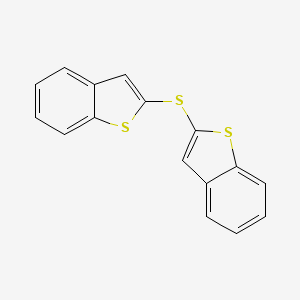
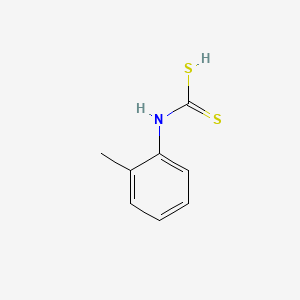
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

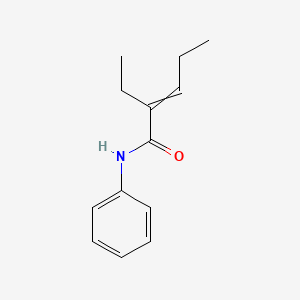
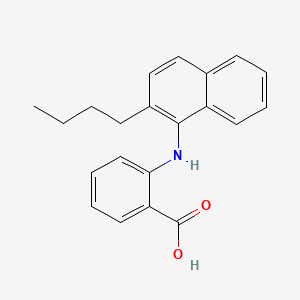
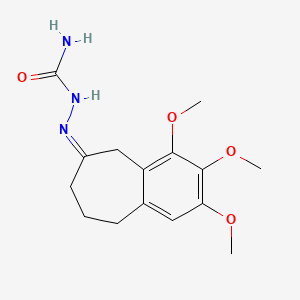
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
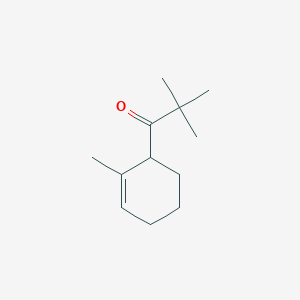

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
